molecular formula C8H6BrN3O2 B8221692 4-bromo-1-methyl-6-nitro-1H-indazole

4-bromo-1-methyl-6-nitro-1H-indazole

Cat. No.: B8221692
M. Wt: 256.06 g/mol
InChI Key: FVRBGJFSCBSGRZ-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-6-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of bromine, methyl, and nitro groups in this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-methyl-6-nitro-1H-indazole typically involves the cyclization of 2-bromo-6-fluorobenzaldehyde with appropriate reagents. One common method includes the following steps :

    Preparation of 2-bromo-6-fluorobenzaldehyde: This is achieved by reacting 1-bromo-3-fluorobenzene with n-butyllithium in dry tetrahydrofuran (THF) at low temperatures.

    Cyclization: The resulting 2-bromo-6-fluorobenzaldehyde undergoes cyclization to form this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-methyl-6-nitro-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of 4-substituted derivatives.

    Reduction: Formation of 4-bromo-1-methyl-6-amino-1H-indazole.

    Oxidation: Formation of 4-bromo-1-carboxy-6-nitro-1H-indazole.

Scientific Research Applications

4-Bromo-1-methyl-6-nitro-1H-indazole has several applications in scientific research :

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-1-methyl-6-nitro-1H-indazole is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes .

Comparison with Similar Compounds

Properties

IUPAC Name

4-bromo-1-methyl-6-nitroindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-11-8-3-5(12(13)14)2-7(9)6(8)4-10-11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRBGJFSCBSGRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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